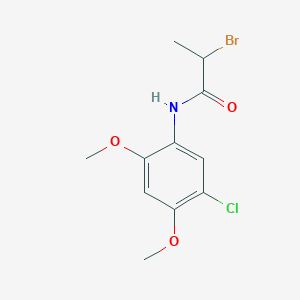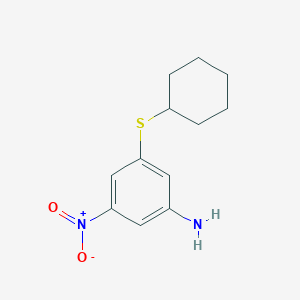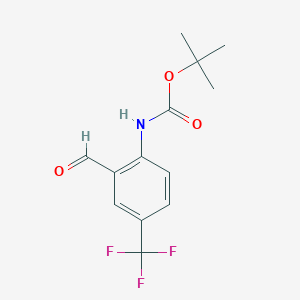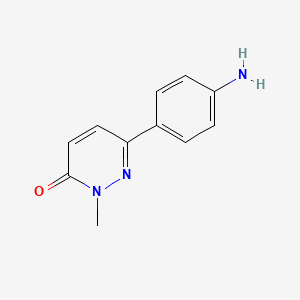
4,5-Dichloro-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-ethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of phenol, characterized by the presence of two chlorine atoms and an ethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dichloro-2-ethylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4,5-dichlorophenol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2-ethylphenol. This process is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler phenolic compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like ammonia or thiols are used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dechlorinated phenolic compounds.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
4,5-Dichloro-2-ethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s antimicrobial properties make it valuable in studies related to bacterial and fungal inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-ethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial activity is primarily due to the presence of the hydroxyl and chlorine groups, which enhance its ability to penetrate and disrupt microbial cells .
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the ethyl group.
4-Chloro-2-ethylphenol: Contains only one chlorine atom.
2,6-Dichloro-4-ethylphenol: Differently substituted but shares the dichloro and ethyl groups.
Uniqueness: 4,5-Dichloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the ethyl group at specific positions on the benzene ring enhances its reactivity and antimicrobial efficacy compared to other similar compounds .
Properties
IUPAC Name |
4,5-dichloro-2-ethylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4,11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSSTGPNGAUKKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)





![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)





